molecular formula C38H46BrN3O7S B11087030 (2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11087030
M. Wt: 768.8 g/mol
InChI Key: KORRJIRGXBOVGN-UHFFFAOYSA-N
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Description

The compound “(2E)-N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide” is a synthetic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the thiazine ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Introduction of the bromo and propoxy groups: Bromination can be done using bromine or N-bromosuccinimide (NBS), while propoxylation can be achieved using propyl bromide in the presence of a base.

    Attachment of the ethoxyphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and automated synthesis systems to handle the complex multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the ethoxy and propoxy groups.

    Reduction: Reduction reactions might target the carbonyl group in the thiazine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new aromatic compounds with different substituents.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules in organic synthesis.

Biology

Medicine

May exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry

Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-bromo-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
  • (2E)-N-(3-chloro-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[2-(3,4-diethoxyphenyl)ethyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Uniqueness

The presence of the bromo and propoxy groups, along with the specific arrangement of ethoxyphenyl groups, may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C38H46BrN3O7S

Molecular Weight

768.8 g/mol

IUPAC Name

N-(3-bromo-4-propoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(3,4-diethoxyphenyl)ethylimino]-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C38H46BrN3O7S/c1-6-21-49-30-16-13-28(24-29(30)39)41-37(44)35-25-36(43)42(20-18-27-12-15-32(46-8-3)34(23-27)48-10-5)38(50-35)40-19-17-26-11-14-31(45-7-2)33(22-26)47-9-4/h11-16,22-25H,6-10,17-21H2,1-5H3,(H,41,44)

InChI Key

KORRJIRGXBOVGN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCCC3=CC(=C(C=C3)OCC)OCC)S2)CCC4=CC(=C(C=C4)OCC)OCC)Br

Origin of Product

United States

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